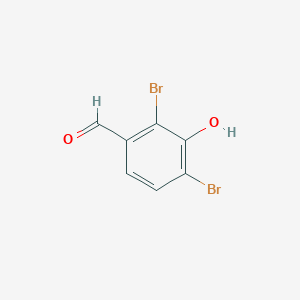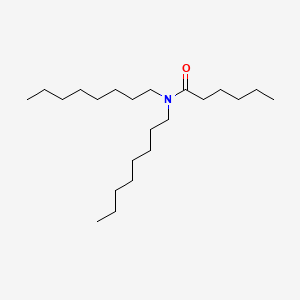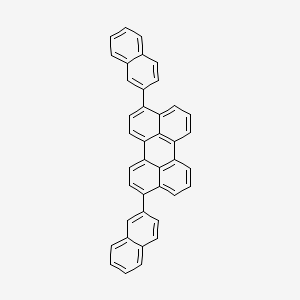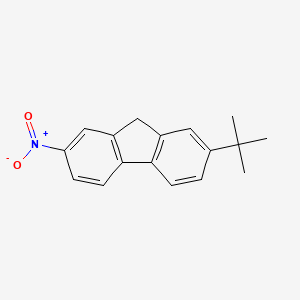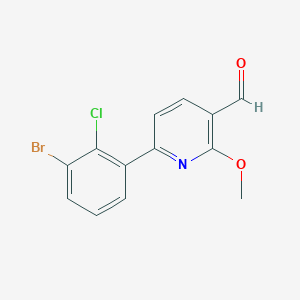
6-(3-Bromo-2-chlorophenyl)-2-methoxynicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, a methoxy group on the pyridine ring, and an aldehyde functional group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde typically involves multi-step chemical reactionsThe final step involves the formation of the aldehyde group through oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Key steps include the controlled addition of bromine and chlorine to the phenyl ring and the use of specific catalysts to facilitate the formation of the aldehyde group .
化学反応の分析
Types of Reactions
6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxylic acid.
Reduction: Formation of 6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarbinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The presence of the bromine and chlorine atoms on the phenyl ring can enhance its reactivity and binding affinity to biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
類似化合物との比較
Similar Compounds
- 2-Bromo-4-chlorobenzaldehyde
- 3-Bromo-2-chloro-6-methylpyridine
- 6-Bromo-2-chloro-3-methylheptane
Uniqueness
6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde is unique due to the combination of its functional groups and the specific positions of the bromine and chlorine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
分子式 |
C13H9BrClNO2 |
|---|---|
分子量 |
326.57 g/mol |
IUPAC名 |
6-(3-bromo-2-chlorophenyl)-2-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H9BrClNO2/c1-18-13-8(7-17)5-6-11(16-13)9-3-2-4-10(14)12(9)15/h2-7H,1H3 |
InChIキー |
IBLUUUWDTBKEIH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=N1)C2=C(C(=CC=C2)Br)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


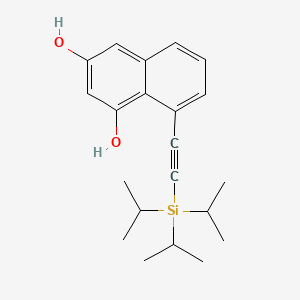

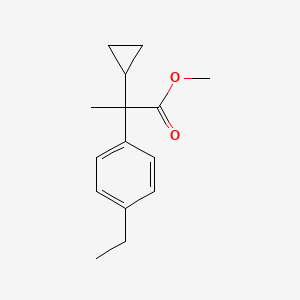
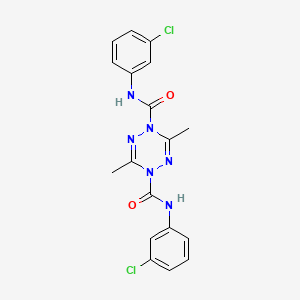


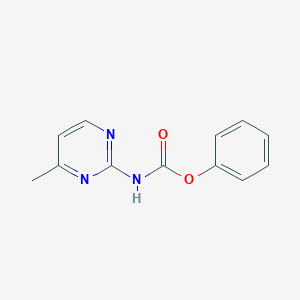
![(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13935175.png)

